molecular formula C14H24N2O3 B2947670 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea CAS No. 2320516-43-4

1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Cat. No.: B2947670
CAS No.: 2320516-43-4
M. Wt: 268.357
InChI Key: HIILNSMZBDVUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is a urea derivative featuring two distinct heterocyclic moieties: an oxane (tetrahydropyran) ring and a 7-oxaspiro[3.5]nonane system. Its unique architecture combines rigidity from the spiro system with the polarity of ether oxygens, influencing solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

1-(oxan-4-yl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c17-13(15-11-2-7-18-8-3-11)16-12-1-4-14(12)5-9-19-10-6-14/h11-12H,1-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIILNSMZBDVUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NC3CCOCC3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves the reaction of oxan-4-yl isocyanate with 7-oxaspiro[3.5]nonan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility (Predicted)
Target : 1-(Oxan-4-yl)-3-{7-oxaspiro[...]urea C₁₂H₁₉N₂O₃ 257.29 Oxan-4-yl, 7-oxaspiro ~1.2 Moderate in water
BK64021 C₁₆H₁₉F₃N₂O₂ 328.33 4-(Trifluoromethyl)phenyl, 7-oxaspiro ~3.5 Low in water
rac-(1S,3R)-3-(tert-Butoxy)-7-oxaspiro[...]ol C₁₂H₂₂O₃ 214.31 tert-Butoxy, 7-oxaspiro ~2.8 Low in water
3-Phenyl-7-oxa-2-azaspiro[...]one C₁₃H₁₅NO₂ 217.26 Phenyl, 2-aza, 7-oxaspiro ~2.0 Moderate in organic solvents
Key Observations:
  • Polarity and Solubility : The target compound’s oxane ring and urea group enhance polarity (LogP ~1.2), favoring aqueous solubility compared to BK64021 (LogP ~3.5) and the tert-butoxy analog (LogP ~2.8).
  • Impact of Fluorine : BK64021’s trifluoromethyl group increases hydrophobicity, likely improving membrane permeability but reducing water solubility .
  • Spiro System Rigidity: All compounds share the 7-oxaspiro[3.5]nonane core, which imposes conformational constraints. This rigidity may enhance binding specificity in drug-receptor interactions .
Target vs. BK64021
  • Bioavailability : The target’s higher polarity may improve blood-brain barrier penetration compared to BK64021, making it suitable for central nervous system (CNS) targets .
Target vs. 3-Phenyl-7-oxa-2-azaspiro[...]one
  • Heteroatom Effects: The 2-aza substitution in the spiro ring introduces a hydrogen bond donor, enhancing interactions with enzymes or receptors. In contrast, the target’s 7-oxaspiro system lacks this capability but offers greater oxidative stability.
  • Applications : The azaspiro compound is highlighted for drug candidate synthesis, while the target’s urea linkage may favor kinase or protease inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.